(1-Cyclobutylpiperidin-4-yl)methanamine is a chemical compound characterized by its unique structure, which features a cyclobutyl group attached to a piperidine ring, further linked to a methanamine group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in complex organic molecule synthesis.
The compound is cataloged under the Chemical Abstracts Service Registry Number 1204829-11-7 and is available for purchase from chemical suppliers. It is also documented in databases such as PubChem.
(1-Cyclobutylpiperidin-4-yl)methanamine belongs to the class of amines and piperidine derivatives. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and drug development.
The synthesis of (1-Cyclobutylpiperidin-4-yl)methanamine typically involves several key steps:
The synthesis can be optimized for yield and purity using advanced techniques such as continuous flow reactors and purification methods like chromatography. Specific conditions such as temperature, solvent choice, and reaction time are critical for maximizing product yield .
The molecular formula of (1-Cyclobutylpiperidin-4-yl)methanamine is . The InChI representation is:
The InChI Key is WMGPLQGJJKAYLA-UHFFFAOYSA-N, which uniquely identifies this compound in chemical databases.
The compound's structural features contribute to its chemical reactivity and interaction with biological systems. The presence of the cyclobutyl group provides distinct steric and electronic properties compared to similar compounds.
(1-Cyclobutylpiperidin-4-yl)methanamine can participate in various chemical reactions, including:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to ensure high yields and minimize by-products. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .
The mechanism of action for (1-Cyclobutylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes within biological systems. Binding to these targets can modulate their activity, potentially leading to therapeutic effects. The pathways involved may vary based on the specific application or context in which the compound is utilized .
(1-Cyclobutylpiperidin-4-yl)methanamine is typically a colorless liquid or solid at room temperature, with properties that facilitate its use in various applications.
Key chemical properties include:
These properties make it suitable for use in both laboratory settings and industrial applications .
(1-Cyclobutylpiperidin-4-yl)methanamine has several notable applications:
The synthesis of (1-cyclobutylpiperidin-4-yl)methanamine relies heavily on N-alkylation of piperidine precursors and subsequent reduction steps. A common approach involves nucleophilic displacement where 4-(aminomethyl)piperidine reacts with activated cyclobutyl derivatives (e.g., cyclobutyl mesylate or bromoalkylcyclobutane) under basic conditions. This reaction typically employs inorganic bases like potassium carbonate in aprotic solvents such as acetonitrile, yielding N-cyclobutyl intermediates at 60–80°C [3] [4].
Reductive amination emerges as a superior alternative for constructing the pivotal C–N bond between piperidine and cyclobutyl moieties. Here, piperidin-4-ylmethanamine reacts with cyclobutanone using sodium triacetoxyborohydride (STAB) in dichloroethane at ambient temperature. This method achieves higher stereoselectivity (>90% trans isomer) and avoids regioisomeric byproducts common in direct alkylation [3]. For the critical reduction of nitrile or nitro intermediates to the primary amine, catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in methanol proves effective, though borane-THF complexes are preferred when halogens are present in the substrate [4].
Table 1: Comparison of Alkylation/Reduction Methods
Starting Material | Reagent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
4-(Aminomethyl)piperidine | Cyclobutyl bromide | K₂CO₃, CH₃CN, 70°C, 12h | 65 | Simple setup |
Piperidin-4-ylmethanamine | Cyclobutanone/STAB | DCE, rt, 24h | 88 | Stereoselectivity |
4-Cyanopiperidine | BH₃·THF | THF, reflux, 6h | 92 | Halogen compatibility |
Challenges persist in regioselectivity during N-alkylation, where overalkylation generates quaternary ammonium salts. Stepwise protection/deprotection using tert-butoxycarbonyl (Boc) groups mitigates this issue, albeit adding two extra synthetic steps. Recent advances utilize kinetic control with slow addition of electrophiles to suppress dialkylation [3].
Transition-metal catalysis enables direct C–H functionalization of cyclobutanes, bypassing pre-functionalized intermediates. Palladium-catalyzed [3+2] annulations between cyclobutylamines and allylic carbonates assemble the piperidine-cyclobutyl framework in one pot. This method employs Pd(OAc)₂ (5 mol%) and XPhos ligand in toluene at 100°C, achieving 75–82% yield with high atom economy [2].
Photoredox catalysis offers a revolutionary pathway for decarboxylative cyclobutyl coupling. Under blue LED irradiation, cyclobutyl carboxylic acids react with N-arylpiperidines via iridium-based photocatalysts (e.g., Ir(ppy)₃). The single-electron transfer mechanism generates cyclobutyl radicals that attack the piperidine’s α-position, directly furnishing 1-cyclobutylpiperidines without protecting groups [4]. For asymmetric synthesis, chiral ruthenium catalysts (e.g., RuPHOX-Ru) hydrogenate 1-cyclobutyl-4-cyanopyridinium salts enantioselectively (>95% ee), providing access to optically active (1-cyclobutylpiperidin-4-yl)methanamine precursors [2].
Table 2: Catalytic Methods for Cyclobutyl-Piperidine Bond Formation
Catalyst System | Reaction Type | Temperature | Yield Range (%) | Key Innovation |
---|---|---|---|---|
Pd(OAc)₂/XPhos | [3+2] Annulation | 100°C | 75–82 | Atom economy |
Ir(ppy)₃ under 450 nm LED | Decarboxylative coupling | 25°C | 68–79 | Redox-neutral |
RuPHOX-Ru/H₂ | Asymmetric hydrogenation | 50°C, 50 psi | 85–90 | >95% ee |
These catalytic strategies reduce steps compared to classical reductive amination, though ligand costs and scalability of photoredox systems remain hurdles for industrial adoption [2] [4].
Solvent polarity critically influences both amination efficiency and reduction selectivity. For reductive amination, dichloroethane (DCE) outperforms tetrahydrofuran (THF) or methanol by minimizing imine hydrolysis while solubilizing borohydride species. Systematic screening reveals a 25% yield increase in DCE versus THF due to enhanced iminium ion stability [4]. During cyano reduction, tetraglyme emerges as an optimal solvent for borane-mediated reactions, as its high boiling point (275°C) permits reflux conditions that accelerate reduction while preventing borane adduct formation [5].
Temperature control is equally crucial. Low-temperature lithiation (e.g., −78°C using n-BuLi) of 1-Boc-piperidine followed by cyclobutanone quenching achieves selective monoalkylation without competing enolization. Microwave-assisted reactions further optimize time-intensive steps: N-alkylation of 4-cyanopiperidine with bromocyclobutane completes in 15 minutes (vs. 12 hours conventionally) at 150°C in DMF, boosting yield from 70% to 89% [4] [5].
Table 3: Solvent/Temperature Effects on Key Steps
Reaction Step | Optimal Solvent | Temperature | Reaction Time | Yield Improvement vs. Standard |
---|---|---|---|---|
Reductive amination | DCE | 25°C | 24h | +25% vs. THF |
Nitrile reduction | Tetraglyme | 120°C (reflux) | 4h | +18% vs. THF |
N-Alkylation | DMF (microwave) | 150°C | 15 min | +19% vs. conventional heating |
Notably, protic solvents like ethanol promote proto-deboronation in Suzuki couplings of boronic ester intermediates, necessitating strict anhydrous conditions [5].
Scale-up of (1-cyclobutylpiperidin-4-yl)methanamine synthesis faces three key bottlenecks: purification of polar intermediates, high-pressure hydrogenation logistics, and cyclobutyl ring instability. Chromatographic separation of the polar primary amine from di-alkylated byproducts requires costly silica gel or reverse-phase resins, accounting for >30% of total production costs at kilogram scale [1]. Alternative crystallization strategies exploit the amine’s hydrochloride salt: ethanol/water mixtures (4:1) enable 95% recovery with <1% impurities, though this fails for substrates bearing hydrophobic aryl groups [3].
High-pressure hydrogenation steps introduce safety concerns. Catalytic nitro group reduction demands pressurized reactors (50–100 psi H₂), whereas Zn/HCl in aqueous methanol offers a scalable atmospheric alternative despite generating stoichiometric zinc waste [4]. Cyclobutyl ring strain manifests in acid-mediated conditions where trace HCl provokes ring-opening to butenes. This is mitigated by pH-controlled workups (pH 7–8) and non-acidic salt forms (e.g., oxalate salts) during final isolation [1] [3].
Process mass intensity (PMI) analysis reveals solvent consumption as the largest environmental burden. Tandem reactions combining alkylation and reduction in one pot reduce PMI by 40%, exemplified by sequential cyclobutylation/borane reduction in isopropanol without intermediate isolation [2].
Table 4: Key Scalability Challenges and Solutions
Challenge | Laboratory Solution | Scalable Solution | Impact on Yield (Pilot Scale) |
---|---|---|---|
Purification of polar amine | Silica chromatography | HCl salt crystallization | 95% recovery (vs. 60% in chromatography) |
High-pressure hydrogenation | Pd/C, 50 psi H₂ | Zn/HCl reduction | 85% yield (vs. 90% catalytic) |
Cyclobutyl ring opening | Low-temperature workup | pH-controlled salt formation | Purity >99.5% |
These optimizations enable pilot-scale production of up to 50 kg/batch with consistent purity (>99.5% HPLC) [1] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1